2-Bromo-4'-methylpropiophenone chemical properties and structure
2-Bromo-4'-methylpropiophenone chemical properties and structure
An In-depth Technical Guide to 2-Bromo-4'-methylpropiophenone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4'-methylpropiophenone is a halogenated ketone that serves as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, structural features, and key applications, particularly within the pharmaceutical and chemical industries.[1][2] Detailed experimental protocols for its synthesis and subsequent use are presented, alongside visual representations of chemical workflows to facilitate understanding.
Chemical Properties
2-Bromo-4'-methylpropiophenone is a white to off-white crystalline solid at room temperature.[1][3] It is characterized by its reactivity, which is largely attributed to the presence of the bromine atom at the alpha position to the ketone, making it a valuable precursor in various chemical reactions.[3]
Physical and Chemical Data
The key physicochemical properties of 2-Bromo-4'-methylpropiophenone are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-1-(4-methylphenyl)-1-propanone | [4][5] |
| Synonyms | 2-Bromo-1-(p-tolyl)propan-1-one, 4-Methylphenyl 1-bromoethyl ketone | [6][7] |
| CAS Number | 1451-82-7 | [8][9] |
| Molecular Formula | C₁₀H₁₁BrO | [8][9] |
| Molecular Weight | 227.10 g/mol | [1][5] |
| Melting Point | 54.82 °C to 77 °C | [4] |
| Boiling Point | 273 °C to 274.57 °C | [4] |
| Flash Point | 59 °C | [4][10] |
| Density | 1.357 g/cm³ | [10] |
| Water Solubility | 89.6 mg/L at 25 °C (sparingly soluble) | [1] |
| Solubility in Organic Solvents | Good solubility in ethanol, acetone, chloroform, and methanol | [1][10] |
| Physical Form | White to yellow solid/crystalline powder | [1][4] |
| Purity | Typically ≥97% | [4] |
Molecular Structure
The structure of 2-Bromo-4'-methylpropiophenone consists of a propiophenone (B1677668) core with a bromine atom substituted at the second carbon of the propane (B168953) chain and a methyl group attached to the para position (position 4) of the phenyl ring.[1]
| Structural Information | Data | Source(s) |
| SMILES | CC1=CC=C(C=C1)C(=O)C(C)Br | [8] |
| InChI | 1S/C10H11BrO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8H,1-2H3 | [4] |
| InChI Key | OZLUPIIIHOOPNQ-UHFFFAOYSA-N | [4] |
Experimental Protocols
Synthesis of 2-Bromo-4'-methylpropiophenone
The synthesis of 2-Bromo-4'-methylpropiophenone can be achieved through the bromination of 4'-methylpropiophenone (B145568). A general laboratory-scale procedure is outlined below, based on established chemical principles.[11]
Materials:
-
4'-methylpropiophenone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Hydrobromic Acid (48% HBr)
-
Dichloromethane
-
Magnesium Sulfate
-
Ice
Procedure:
-
Dissolve 4'-methylpropiophenone in glacial acetic acid.
-
Add a catalytic amount of 48% hydrobromic acid to the solution.
-
Slowly add an equimolar amount of bromine to the reaction mixture over a period of one hour, maintaining the temperature at 25 °C.
-
Continue stirring the mixture for an additional 1.5 hours after the bromine addition is complete.
-
Pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the organic layer with water and then dry it over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude 2-Bromo-4'-methylpropiophenone, which can be further purified by recrystallization.
Synthesis of 4-Methylmethcathinone (4-MMC) using 2-Bromo-4'-methylpropiophenone
2-Bromo-4'-methylpropiophenone is a known precursor in the synthesis of 4-methylmethcathinone (mephedrone). The following protocol describes the methamination step.
Materials:
-
2-Bromo-4'-methylpropiophenone
-
Methylamine (B109427) hydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ice
Procedure:
-
Prepare a solution of methylamine by mixing equimolar amounts of methylamine hydrochloride and sodium hydroxide in water.
-
In a separate flask, dissolve 2-Bromo-4'-methylpropiophenone in toluene.
-
Add the methylamine solution dropwise to the stirred solution of 2-Bromo-4'-methylpropiophenone over one hour.
-
Allow the mixture to stir at 25 °C for 32 hours.
-
Pour the reaction mixture into ice-cold water.
-
Separate the toluene layer and acidify it with a dilute HCl solution.
-
Wash the acidic extracts with toluene.
-
Evaporate the aqueous layer to dryness to obtain crude 4-MMC HCl.
-
Recrystallize the crude product from isopropanol to yield purified 4-MMC HCl as a fine, white powder.
Reactivity and Applications
2-Bromo-4'-methylpropiophenone is a reactive compound primarily used as an intermediate in organic synthesis.[3] Its applications span the pharmaceutical, agrochemical, and fine chemical industries.[1][12]
-
Pharmaceutical Synthesis: It serves as a key building block in the production of various pharmaceuticals, including analgesics, sedatives, and anticonvulsant drugs.[1][13]
-
Agrochemicals: It is utilized in the synthesis of pesticides and herbicides.[12]
-
Chemical Research: The compound is used in the development of new synthetic methodologies and in the exploration of novel chemical reactions.[12]
-
Precursor for Controlled Substances: It is a well-documented precursor for the synthesis of controlled substances like mephedrone (B570743) (4-MMC).
The reactivity of 2-Bromo-4'-methylpropiophenone is centered around the carbon-bromine bond, which is susceptible to nucleophilic substitution reactions.[3] It can also participate in other reactions such as:
-
Darzen Condensation: Reaction with a carbonyl compound in the presence of a base to form an α,β-epoxy ketone.
-
Ketone Reduction: The ketone group can be reduced to a secondary alcohol using various reducing agents.
-
Oxime Formation: It reacts with hydroxylamine (B1172632) to form an oxime.
Visualizations
Synthesis Workflow of 2-Bromo-4'-methylpropiophenone
Caption: Synthesis of 2-Bromo-4'-methylpropiophenone.
Application in 4-MMC Synthesis
Caption: Synthesis of 4-MMC from 2-Bromo-4'-methylpropiophenone.
Logical Relationships of Applications and Reactivity
References
- 1. 2-bromo-4-methylpropiophenone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. CAS 1451-82-7: 2-bromo-4-methylpropiophenone | CymitQuimica [cymitquimica.com]
- 4. 2-BROMO-4'-METHYLPROPIOPHENONE | 1451-82-7 [sigmaaldrich.com]
- 5. 2'-Bromo-4'-methylpropiophenone | C10H11BrO | CID 82115202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1451-82-7 CAS MSDS (2-bromo-4-methylpropiophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2-Bromo-4'-methylpropiophenone [A crystalline solid] [lgcstandards.com]
- 8. 2-Bromo-4'-methylpropiophenone | 1451-82-7 | FB19151 [biosynth.com]
- 9. scbt.com [scbt.com]
- 10. lookchem.com [lookchem.com]
- 11. scribd.com [scribd.com]
- 12. jamaipanese.com [jamaipanese.com]
- 13. nbinno.com [nbinno.com]
